N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Overview
Description
Synthesis Analysis
MSTFA is synthesized through the electrochemical silylation of chlorodifluoroacetamides, leading to difluoro(trimethylsilyl)acetamides, which are precursors for various organic transformations (Bordeau, Frébault, Gobet, & Picard, 2006). Additionally, it can be prepared from N-trifluoroacetyl-o-trimethylsilyl-phenolalkylamines through selective N-acylation (Donike, 1975).
Molecular Structure Analysis
The molecular structure of MSTFA derivatives, such as N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide, showcases its ability to complex carbonyl groups more effectively than similar reagents, thereby enhancing its utility in synthesis (Mathieu & Ghosez, 1997). Quantum chemical studies and X-ray analysis have been conducted to examine the structure and reactivity of MSTFA and its derivatives (Sterkhova, Lazarev, & Lazareva, 2019).
Chemical Reactions and Properties
MSTFA is involved in various chemical reactions, including the synthesis of difluoro(trimethylsilyl)acetamides and the trimerization of trifluoroacetone. It acts as a derivatizing agent for trimethylsilylation, facilitating the analysis of organic compounds by GC-MS (Ishihara, Miwatashi, Kuroboshi*, & Utimoto, 1991).
Physical Properties Analysis
The physical properties of MSTFA, including its boiling point, density, and solubility in organic solvents, are crucial for its application in organic synthesis and analytical chemistry. These properties determine its reactivity and suitability as a silylating agent for specific substrates.
Chemical Properties Analysis
The chemical properties of MSTFA, such as its reactivity with various functional groups (amines, alcohols, carboxylic acids), its stability under different conditions, and its role in promoting specific reactions (e.g., Diels-Alder reactions, cycloadditions), highlight its versatility in organic chemistry (Mathieu & Ghosez, 2002).
Scientific Research Applications
Analytical Methods of Steroid Estrogens
MSTFA is widely used in the environmental science and ecological toxicology field, particularly for derivatizing hydroxyl and ketone groups in steroids. It aids in the formation of trimethylsilyl (TMS) derivatives, which are crucial for analyzing steroid estrogens in environmental samples like water and sediment (Bi, 2015).
Derivatization for Gas Chromatography
MSTFA is employed for the trifluoroacetylation of amine, hydroxyl, and thiol groups. This process creates neutral trifluoroacetamides, which are volatile and elute early in gas chromatography, enhancing analytical accuracy (Donike, 1973).
Mass Spectrometric Estimation
In combined gas chromatography and mass spectrometry, MSTFA is used for preparing derivatives of phenolalkylamines, offering stability and aiding in detailed analysis (Donike, 1975).
Derivatization of Iminodicarboxylic Acids
MSTFA is part of a derivatizing reagent mix used for the N-trifluoroacetylation and O-trimethylsilylation of iminodicarboxylic acids, leading to derivatives that can be analyzed via gas chromatography-mass spectrometry (Kawashiro et al., 1985).
Suitability as a Derivatization Reagent
A study evaluated the suitability of MSTFA for derivatizing hormones like estrone and 17alpha-ethinylestradiol, indicating its potential limitations in certain contexts (Shareef et al., 2004).
Stereospecific Derivatization
MSTFA is used for protecting hydroxyl groups in the analysis of amphetamines, phenol alkylamines, and hydroxyamines. It facilitates the separation of enantiomers in capillary gas-liquid chromatography (Shin & Donike, 1996).
Hydrophobicity Improvement in Ti-MCM-41
MSTFA has been employed for the trimethylsilylation of Ti-MCM-41, enhancing its hydrophobicity, which is beneficial in certain chemical processes (Bu & Rhee, 2000).
Comprehensive GC-MS Profiling
MSTFA's role in gas chromatography-mass spectrometry-based metabolome preparation protocols was studied, aiming for global, reliable, and reproducible metabolite profiling of leukemia cells (Yue et al., 2018).
Zinc-Catalyzed Dehydration of Amides
MSTFA was used as a dehydration reagent in the zinc-catalyzed conversion of amides to nitriles, showcasing its utility in organic synthesis (Enthaler & Inoue, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-trimethylsilylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPCIZMDDUQPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(F)(F)F)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067003 | |
Record name | Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)- | |
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Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
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Product Name |
N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
CAS RN |
24589-78-4 | |
Record name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24589-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589784 | |
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Record name | MSTFA | |
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Record name | Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)- | |
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Record name | Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-N-(trimethylsilyl)trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.104 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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